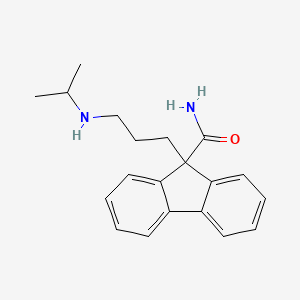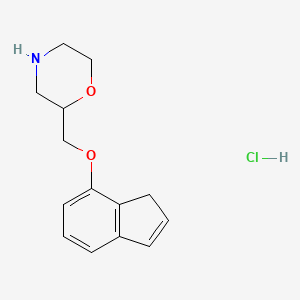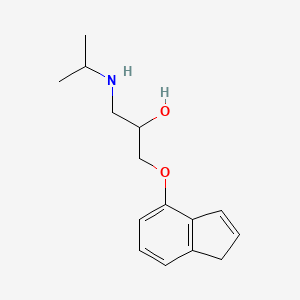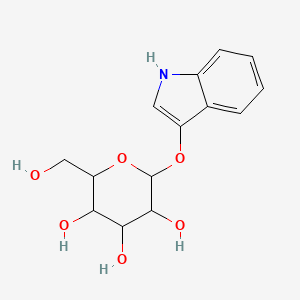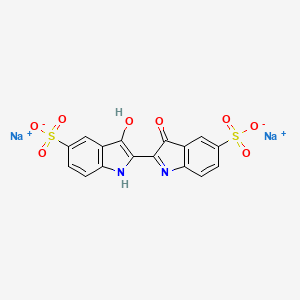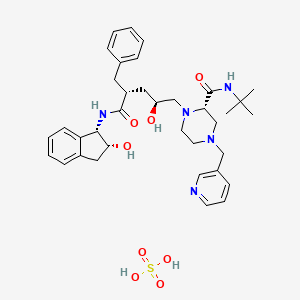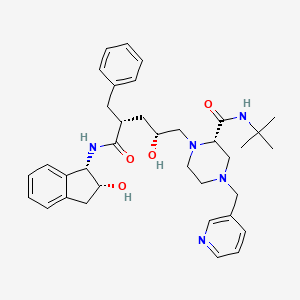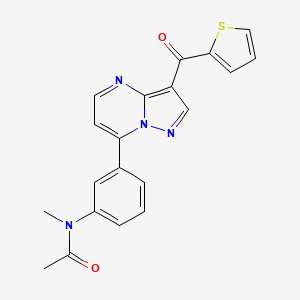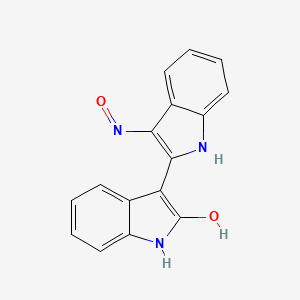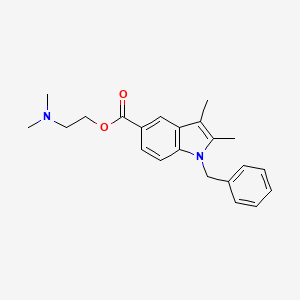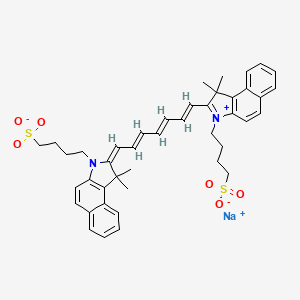
Ingenol
Overview
Description
Ingenol is a naturally occurring diterpenoid compound found in the sap of the plant Euphorbia peplus. It is known for its unique structure and significant biological activities, including anticancer and anti-HIV properties . This compound is the flagstone member of the ingenane diterpenes, characterized by a highly oxygenated bicyclo[4.4.1]undecane ring system .
Scientific Research Applications
Ingenol has a wide range of scientific research applications:
Mechanism of Action
Ingenol exerts its effects through multiple mechanisms:
Protein Kinase C Activation: this compound activates protein kinase C, leading to the modulation of various signaling pathways, including Ras/Raf/MAPK and p38 activation.
Induction of Apoptosis: this compound induces apoptosis in cancer cells through disruption of the plasma membrane and mitochondrial swelling.
Neutrophil-Mediated Cytotoxicity: this compound stimulates neutrophil-mediated antibody-dependent cellular cytotoxicity, which helps eliminate residual tumor cells.
Safety and Hazards
Future Directions
Ingenol mebutate, a derivative of this compound, has been approved for the treatment of actinic keratosis . It has shown efficacy in treating actinic keratosis, psoriasis, and certain skin cancers by inducing cell death and anti-tumor effects . Future research may focus on further understanding the mechanism of action of this compound and its potential uses in other medical conditions .
Biochemical Analysis
Biochemical Properties
Ingenol interacts with various biomolecules, primarily through its role as an agonist for intracellular protein kinase C (PKC) . PKC is a family of protein kinases that play central roles in cellular functions such as cell differentiation, proliferation, apoptosis, motility, adhesion, invasion, and metastasis . This compound’s interaction with PKC is believed to be a key factor in its biochemical activity .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. It influences cell function by inducing rapid cellular necrosis and a neutrophil-mediated form of antibody-dependent cellular cytotoxicity . These effects are particularly notable in the treatment of actinic keratosis, a condition characterized by rough spots caused by long-term sun exposure .
Molecular Mechanism
It is believed to involve primary necrosis followed by neutrophil-mediated inflammation and antibody-dependent cell death of residual disease cells . Additionally, this compound has been shown to be an effective activator of PKC-delta and PKC-delta translocation into nucleus and membranes .
Temporal Effects in Laboratory Settings
This compound’s effects over time in laboratory settings have been observed in several studies. For instance, this compound mebutate gel applied once-daily for two or three consecutive days has been shown to be significantly more effective than placebo at clearing actinic keratoses .
Dosage Effects in Animal Models
Phase 2 dose-escalation studies showed a dose–response effect with this compound, concluding that appropriate dosage of this compound mebutate on the trunk and extremities is 0.05% concentration gel on two consecutive days .
Metabolic Pathways
This compound is involved in several metabolic pathways. Hydroxylation, oxygenation, sulfonation, and glucuronidation were identified as the predominant metabolic pathways of this compound in rat .
Transport and Distribution
This compound mebutate, a derivative of this compound, has been shown to pass the stratum corneum barrier and penetrate to exert its pharmacological effects in the dermis and hypodermis .
Subcellular Localization
Given its role as an activator of PKC, it can be inferred that this compound likely localizes to the areas where PKC is found, which includes the cytosol and cell membrane .
Preparation Methods
Synthetic Routes and Reaction Conditions: The total synthesis of ingenol is a complex process due to its intricate structure. One notable synthetic route involves a 14-step synthesis from (+)-3-carene . This synthesis includes key steps such as the de Mayo reaction, Wagner-Meerwein rearrangement, and ring-closing metathesis . The process requires precise control of reaction conditions to achieve the desired stereochemistry and functional group transformations.
Industrial Production Methods: Industrial production of this compound is challenging due to its complex structure and low natural abundance. Current methods focus on optimizing synthetic routes to increase yield and efficiency. The development of scalable synthetic methodologies is crucial for the commercial production of this compound and its derivatives .
Chemical Reactions Analysis
Ingenol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxygenated derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of this compound can lead to the formation of less oxygenated derivatives. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: this compound can undergo substitution reactions, particularly at the hydroxyl groups.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield epoxides and ketones, while reduction can produce alcohols and alkanes.
Comparison with Similar Compounds
Ingenol is unique among diterpenoids due to its highly oxygenated structure and trans-intrabridgehead stereochemistry . Similar compounds include:
Phorbol: Another diterpenoid with significant biological activity, known for its tumor-promoting properties.
Taxol: A diterpenoid used as an anticancer agent, known for its complex structure and challenging synthesis.
This compound’s unique structure and biological activities make it a valuable compound for scientific research and therapeutic applications.
properties
IUPAC Name |
(1S,4S,5R,6R,9S,10R,12R,14R)-4,5,6-trihydroxy-7-(hydroxymethyl)-3,11,11,14-tetramethyltetracyclo[7.5.1.01,5.010,12]pentadeca-2,7-dien-15-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28O5/c1-9-7-19-10(2)5-13-14(18(13,3)4)12(17(19)24)6-11(8-21)16(23)20(19,25)15(9)22/h6-7,10,12-16,21-23,25H,5,8H2,1-4H3/t10-,12+,13-,14+,15+,16-,19+,20-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEBVPUXQAPLADL-POYOOMFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C(C2(C)C)C3C=C(C(C4(C1(C3=O)C=C(C4O)C)O)O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@@H]2[C@@H](C2(C)C)[C@@H]3C=C([C@H]([C@]4([C@@]1(C3=O)C=C([C@@H]4O)C)O)O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
30220-46-3 | |
| Record name | Ingenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030220463 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-2,8a-Methanocyclopenta[a]cyclopropa[e]cyclodecen-11-one, 1a,2,5,5a,6,9,10,10a-octahydro-5,5a,6-trihydroxy-4-(hydroxymethyl)-1,1,7,9-tetramethyl-, (1aR,2S,5R,5aR,6S,8aS,9R,10aR)- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | INGENOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IC77UZI9G8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




